molecular formula C28H26F2N6O5S2 B2398141 N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 310427-51-1

N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2398141
CAS RN: 310427-51-1
M. Wt: 628.67
InChI Key: LMGXOLAGCKHEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C28H26F2N6O5S2 and its molecular weight is 628.67. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Structural Analysis

Research into similar compounds, such as 1,2,4-triazole derivatives, reveals a keen interest in their molecular interactions and structural properties. For example, a study on biologically active 1,2,4-triazole derivatives highlighted the presence of various intermolecular interactions, such as C–H⋯O, C–H⋯SC, and lp⋯π interactions, through experimental and theoretical analysis. These interactions are crucial for understanding the compound's behavior in different environments and can lead to insights into their potential applications in material science and molecular engineering (Shukla et al., 2014).

Antimicrobial and Antitumour Activities

Compounds with a 1,2,4-triazole core have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007). Another study reported the synthesis and antitumor activity of a 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide compound, indicating its inhibitory effect on cancer cell proliferation (Hao et al., 2017).

Synthesis and Characterization

Efficient synthesis methods and characterization of such compounds are crucial for exploring their potential uses. Research on the efficient synthesis of NK(1) receptor antagonists, such as Aprepitant, demonstrates advanced synthetic techniques that can be applied to similar complex molecules. These methods offer insights into the production of pharmaceutically relevant compounds with potential therapeutic applications (Brands et al., 2003).

Antimicrobial Evaluation of Novel Derivatives

The exploration of novel fluorine-containing derivatives, incorporating quinazolinone and 4-thiazolidinone motifs, for antimicrobial evaluation underscores the significance of fluoro-substituted compounds in developing new antibacterial agents. Such studies contribute to the broader understanding of how specific structural modifications can enhance biological activity (Desai et al., 2013).

properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F2N6O5S2/c29-20-3-7-22(8-4-20)32-26(37)18-42-28-34-33-25(36(28)23-9-5-21(30)6-10-23)17-31-27(38)19-1-11-24(12-2-19)43(39,40)35-13-15-41-16-14-35/h1-12H,13-18H2,(H,31,38)(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGXOLAGCKHEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F2N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.